

An In-depth Technical Guide to the Structural Characterization of L-Pentahomoserine

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Compound of Interest

Compound Name: *L-Pentahomoserine*

Cat. No.: *B1599950*

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Abstract

L-Pentahomoserine, systematically known as (2S)-2-amino-5-hydroxypentanoic acid, is a non-proteinogenic amino acid. Its structural similarity to proteinogenic amino acids suggests potential roles in various biological processes and as a building block in synthetic chemistry. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for elucidating its biological function and exploring its therapeutic or industrial applications. This technical guide provides a comprehensive overview of the methodologies employed in the structural characterization of **L-Pentahomoserine**, including spectroscopic and crystallographic techniques. While experimental data for this specific molecule is not widely available in public repositories, this guide presents predicted data and detailed experimental protocols to enable researchers to obtain and interpret empirical results.

Physicochemical Properties

L-Pentahomoserine is a chiral molecule with the L-configuration at the alpha-carbon. Its structure consists of a five-carbon chain with a hydroxyl group at the C5 position, an amino group at the C2 position, and a carboxylic acid group at the C1 position.

Property	Value	Source
Molecular Formula	C5H11NO3	PubChem[1]
IUPAC Name	(2S)-2-amino-5-hydroxypentanoic acid	PubChem[1]
Molecular Weight	133.15 g/mol	PubChem[1]
CAS Number	6152-89-2	PubChem[1]
PubChem CID	5287587	PubChem[1]
Melting Point	224 °C (for L-enantiomer)	Wikipedia[2]
Appearance	White solid	Wikipedia[2]

Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the molecular structure of **L-Pentahomoserine** by providing information about its chemical environment, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Predicted ^1H and ^{13}C NMR data are presented below.

Predicted ^1H NMR Spectral Data (500 MHz, D_2O)

Chemical Shift (ppm)	Multiplicity	Assignment
~3.70	t	H-2
~3.55	t	H-5
~1.85	m	H-3
~1.60	m	H-4

Predicted ^{13}C NMR Spectral Data (125 MHz, D_2O)

Chemical Shift (ppm)	Assignment
~175.0	C-1 (C=O)
~60.0	C-5 (CH ₂ -OH)
~55.0	C-2 (CH-NH ₂)
~30.0	C-3 (CH ₂)
~25.0	C-4 (CH ₂)

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol)
3200-3000	Strong, Broad	N-H stretch (amine)
3000-2850	Medium	C-H stretch (aliphatic)
1650-1580	Strong	N-H bend (amine)
1600-1500	Strong	C=O stretch (carboxylate)
1420-1380	Medium	O-H bend (carboxylic acid)
1200-1000	Strong	C-O stretch (alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Possible Fragment
133	Moderate	$[M]^+$ (Molecular Ion)
115	Moderate	$[M-H_2O]^+$
88	High	$[M-COOH]^+$
74	High	$[CH(NH_2)COOH]^+$
44	High	$[COOH]^+$

X-ray Crystallography

X-ray crystallography can provide the precise three-dimensional atomic coordinates of a molecule in its crystalline state. Although no crystal structure for **L-Pentahomoserine** is currently available in public databases, a general protocol for its determination is provided.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra of **L-Pentahomoserine**.

Materials:

- **L-Pentahomoserine** sample
- Deuterated water (D_2O) or other suitable deuterated solvent
- NMR tubes
- NMR spectrometer (e.g., 500 MHz)

Procedure:

- Dissolve 5-10 mg of **L-Pentahomoserine** in approximately 0.6 mL of D_2O in a clean, dry vial.

- Transfer the solution to an NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a ^1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
- Acquire a ^{13}C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Process the acquired data (Fourier transformation, phase correction, and baseline correction).
- Integrate the peaks in the ^1H spectrum and determine the chemical shifts relative to a reference standard (e.g., TSP or DSS).

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of **L-Pentahomoserine**.

Materials:

- **L-Pentahomoserine** sample
- Potassium bromide (KBr) (IR grade)
- Agate mortar and pestle
- Pellet press
- FT-IR spectrometer with a sample holder

Procedure (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **L-Pentahomoserine** with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

- Transfer a portion of the powder to a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio and fragmentation pattern of **L-Pentahomoserine**.

Materials:

- **L-Pentahomoserine** sample
- Suitable solvent (e.g., methanol, water)
- Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure (Direct Infusion ESI-MS):

- Prepare a dilute solution of **L-Pentahomoserine** (e.g., 10-100 μM) in a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid).
- Infuse the solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$) using a syringe pump.
- Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable ion signal.

- Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-300).
- To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ($[M+H]^+$) and subjecting it to collision-induced dissociation (CID).

X-ray Crystallography

Objective: To determine the single-crystal X-ray structure of **L-Pentahomoserine**.

Materials:

- High-purity **L-Pentahomoserine**
- Various solvents and co-solvents for crystallization screening
- Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion)
- Microscope
- Single-crystal X-ray diffractometer

Procedure:

- Crystallization:
 - Prepare a concentrated solution of **L-Pentahomoserine** in a suitable solvent.
 - Set up crystallization trials using various techniques (e.g., slow evaporation, vapor diffusion, cooling). A common method is vapor diffusion where a drop of the protein solution is equilibrated against a larger reservoir of a precipitant solution.
 - Monitor the trials regularly under a microscope for the formation of single crystals.
- Crystal Mounting and Data Collection:
 - Carefully mount a suitable single crystal (well-defined shape, no visible cracks) on a goniometer head.
 - Place the mounted crystal on the X-ray diffractometer.

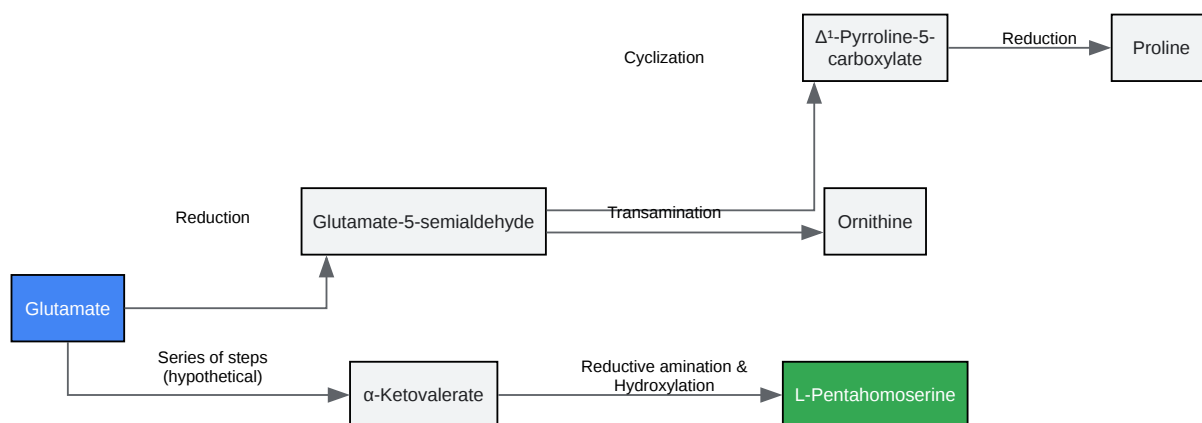
- Cool the crystal to a low temperature (e.g., 100 K) to minimize radiation damage.
- Collect a series of diffraction images by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement:
 - Process the diffraction data to determine the unit cell parameters and space group.
 - Solve the phase problem using direct methods or Patterson methods.
 - Build an initial atomic model into the resulting electron density map.
 - Refine the model against the experimental data to improve the fit and obtain the final, accurate three-dimensional structure.

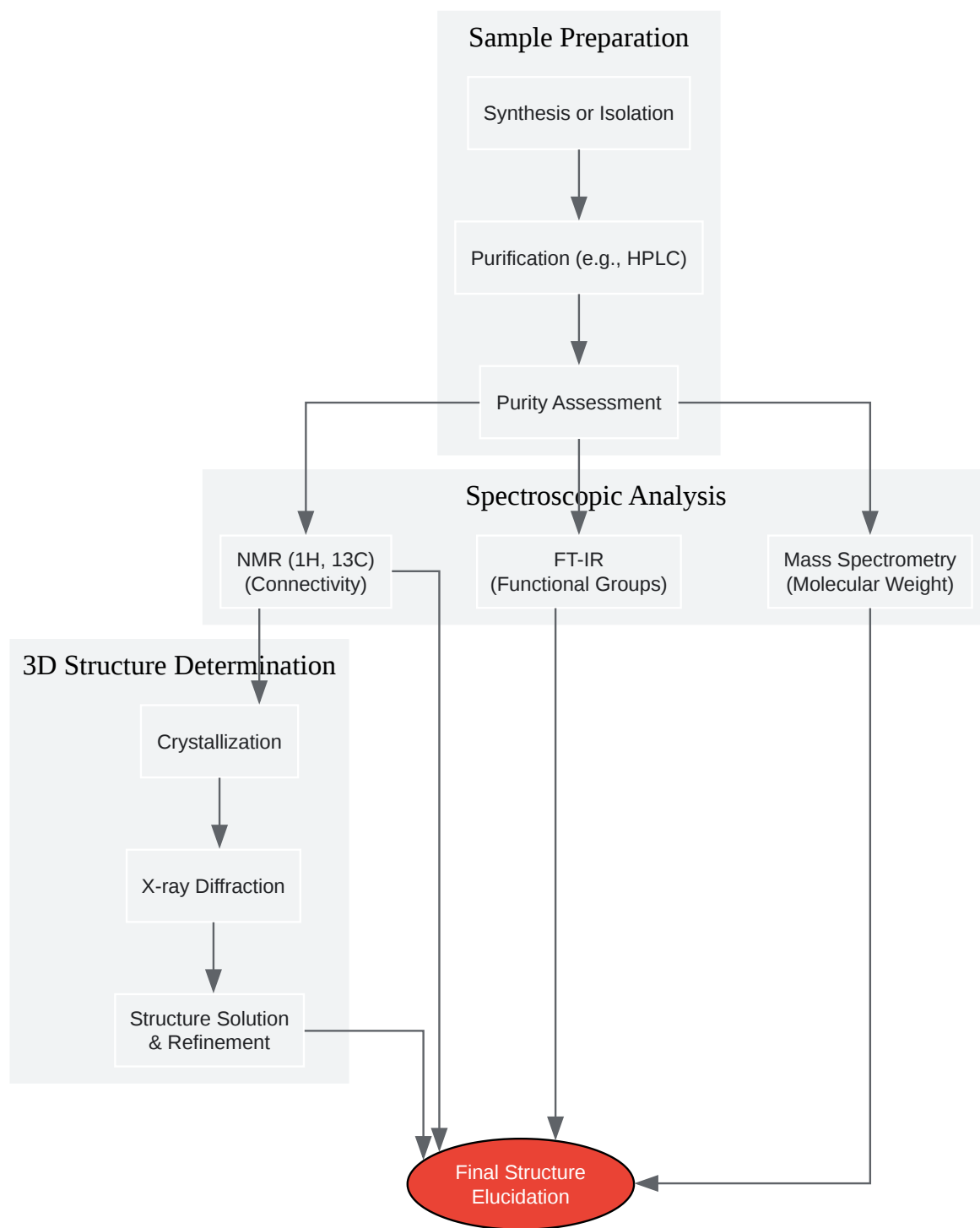
Synthesis and Metabolic Pathways

Understanding the synthesis and metabolism of **L-Pentahomoserine** is crucial for its study in biological systems.

Proposed Biosynthetic Pathway

A plausible biosynthetic pathway for **L-Pentahomoserine** can be inferred from the metabolism of related amino acids such as norvaline.[3] It likely originates from the glutamate family of amino acids.





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